molecular formula C3H6N2O2 B2382475 1,3,4-Oxadiazinan-2-one CAS No. 1190024-53-3

1,3,4-Oxadiazinan-2-one

Cat. No.: B2382475
CAS No.: 1190024-53-3
M. Wt: 102.093
InChI Key: AHSRDSXWYFVGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Oxadiazinan-2-one is a chemical compound with the molecular formula C3H6N2O2 . It is used for research and testing purposes . The compound is manufactured by Enamine Ltd and is stored under freezing conditions .


Synthesis Analysis

The synthesis of this compound structures has been achieved through the reaction of 3-amino-1-propanols with EC in the presence of TBD . Another method involves the cyclization of N, N '-diacylhydrazines in the presence of various dehydrating agents . More recently, milder user-friendly protocols have been developed, involving in situ generated N, N '-diacylhydrazines with sequential intramolecular cyclization .


Molecular Structure Analysis

The this compound molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The formation of recurrent H-bonded motifs involving the 1,3,4-oxadiazole is observed. In addition, a variety of CH⋯π interactions are established, involving both aliphatic and aromatic C–H bonds and the π-system of the electron-rich tert-butylphenyl ring .


Chemical Reactions Analysis

The chemical reactions of this compound involve the intramolecular cyclization of N-acylhydrazones under oxidative conditions . The reaction can proceed smoothly to afford the desired products in moderate to high yields .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The synthesis of various derivatives of 1,3,4-oxadiazinan-2-one, such as (5R)-4-Methyl-5-phenyl-1,3,4-oxadiazinan-2-one, has been achieved through multi-step processes. This synthesis demonstrates the practicality of acylation directly with acids, yielding products with excellent efficiency (Rodrigues, Olivato, & Rittner, 2005).
  • Molecular Structure Analysis : Studies on compounds like (5R)-3-(2-Chloroacetyl)-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one provide insights into the molecular structures of 1,3,4-oxadiazinan-2-ones, revealing their conformational properties and interaction patterns in crystal structures (Caracelli et al., 2011).

Biochemical Applications

  • Antioxidant and Antimicrobial Activities : Novel oxadiazinan-5-ones have been synthesized and tested for their antioxidant and antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, with certain derivatives exhibiting high inhibition comparable to standard antibiotics (Parveen et al., 2012).
  • Insecticidal Properties : Studies on the insecticidal activities of 1,3,4-oxadiazoles, including their effects on larval growth and digestive enzymes in insects like the armyworm, highlight their potential as novel insecticides for pest control (Xiao & Huang, 2014).

Chemical and Medicinal Research

  • Chemical Properties and Synthesis Routes : The chemical properties of 1,3,4-oxadiazole derivatives, their synthesis routes, and their potential as bioisosteric replacements in drug molecules have been extensively studied. This includes a systematic comparison of different oxadiazole isomers and their pharmacological profiles (Boström et al., 2012).
  • Therapeutic Potential : The peculiar structural features of 1,3,4-oxadiazole rings allow for effective binding with various enzymes and receptors, leading to a range of bioactivities. This has spurred research into the development of 1,3,4-oxadiazole-based derivatives for treating various ailments (Verma et al., 2019).

Future Directions

The future directions for 1,3,4-Oxadiazinan-2-one involve the development of new methods for obtaining complex structures containing oxadiazole rings . Due to the constantly growing interest in heterocyclic systems of this nature, these compounds could be used in the future in medicine and agriculture . The focus of future research could be to highlight the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .

Properties

IUPAC Name

1,3,4-oxadiazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c6-3-5-4-1-2-7-3/h4H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSRDSXWYFVGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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